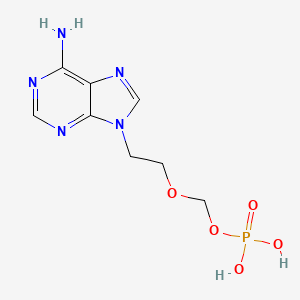
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of adenine, a purine nucleobase, and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid typically involves multiple steps. One common method includes the reaction of adenine with diethyl phosphite in the presence of a base, followed by the addition of ethylene oxide . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or chloroform, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid involves its interaction with nucleic acids and enzymes. The compound can be incorporated into DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets and pathways involved include viral DNA polymerase and cellular kinases .
Comparación Con Compuestos Similares
2-(6-Amino-9H-purin-9-YL)ethoxymethylphosphoric acid can be compared with other similar compounds such as:
Adefovir: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Vidarabine: A nucleoside analog used in antiviral therapy.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound is unique due to its specific chemical structure and versatile applications in various fields .
Propiedades
Fórmula molecular |
C8H12N5O5P |
|---|---|
Peso molecular |
289.19 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)ethoxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
Clave InChI |
AAKQIJNGAJIBFG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCOCOP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


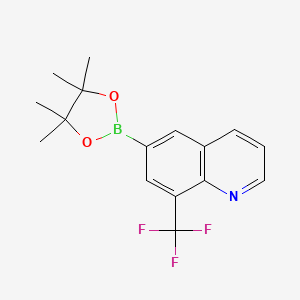

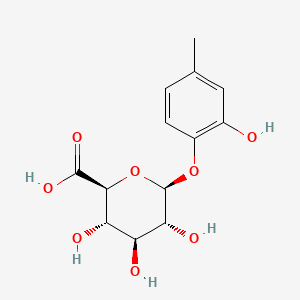
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
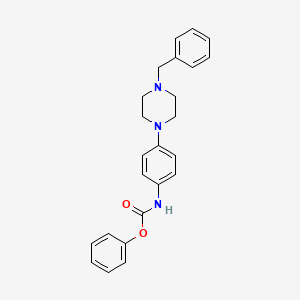
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
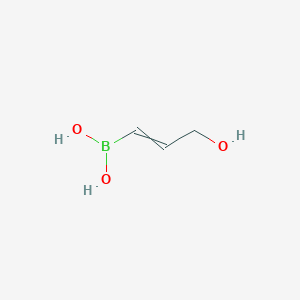
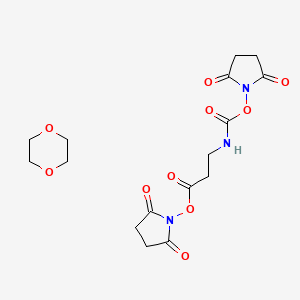
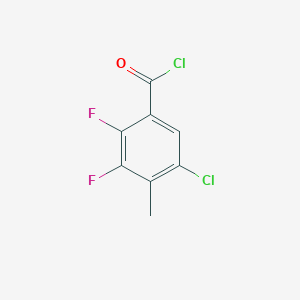
![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
